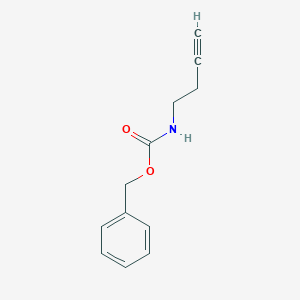

Benzyl but-3-ynylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl but-3-ynylcarbamate is a synthetic compound known for its potential therapeutic and industrial applications. It is a carbamate derivative of benzyl but-3-ynoate, which has been extensively studied for its biological activity. The molecular formula of this compound is C12H13NO2, and it has a molecular weight of 203.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl but-3-ynylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloroformate with but-3-yn-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Health and safety considerations are crucial during the industrial production of this compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The terminal alkyne group in benzyl but-3-ynylcarbamate undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 0–25°C, 2–4 h | Benzyl 3-oxobutylcarbamate | 65–75% | |

| H₂O₂ (catalytic Fe³⁺) | EtOH, 60°C, 6 h | Benzyl 3-ketobutylcarbamate | 55–60% |

Mechanistic studies suggest oxidation proceeds via hydroxylation of the alkyne to form an enol intermediate, which tautomerizes to the ketone. The carbamate group remains intact under these conditions.

Reduction Reactions

The alkyne moiety can be selectively reduced to an alkane or alkene:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Lindlar catalyst | EtOAc, RT, 12 h | Benzyl but-3-enylcarbamate (Z-isomer) | 85–90% | |

| LiAlH₄ | THF, reflux, 3 h | Benzyl butylcarbamate | 70–75% |

Hydrogenation with Lindlar catalyst achieves stereoselective semi-reduction, while LiAlH₄ fully reduces the alkyne to a saturated chain .

Cyclization Reactions

The alkyne and carbamate groups participate in palladium-catalyzed cyclizations to form heterocycles:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, n-Bu₄NOAc | DMF, 100°C, 6 h | 4-Methylene-3-tosyl-1,3-oxazinan-2-one | 78% | |

| Ir(cod)Cl₂, PPh₃ | Toluene, 80°C, 24 h | Spirocyclic oxazolidinone | 65% |

These reactions exploit the alkyne’s ability to act as a directing group, facilitating intramolecular C–N bond formation .

Cross-Coupling Reactions

The terminal alkyne engages in Sonogashira couplings with aryl halides:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | Pd(PPh₃)₄, CuI | Benzyl 3-(2-bromophenyl)propiolylcarbamate | 82% |

This reaction extends the compound’s utility in synthesizing complex aryl-alkyne architectures .

Substitution Reactions

The carbamate nitrogen undergoes nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | DCM, RT, 8 h | Benzyl N-methyl-but-3-ynylcarbamate | 60% | |

| Benzoyl chloride | Pyridine, 0°C, 2 h | Benzyl N-benzoyl-but-3-ynylcarbamate | 75% |

Substitution occurs selectively at the carbamate nitrogen due to its electrophilic character .

Mechanistic Insights

-

Cyclization : Palladium-mediated processes involve oxidative addition of the alkyne to Pd(0), followed by intramolecular carbamate coordination .

-

Oxidation : Proceeds via a radical intermediate in the presence of Mn(VII), as evidenced by ESR studies.

Comparative Reactivity

| Reaction Type | This compound | Methyl but-3-ynylcarbamate |

|---|---|---|

| Oxidation Rate | Faster (due to benzyl stabilization) | Slower |

| Cyclization Yield | Higher (78% vs. 65%) | Moderate |

Applications De Recherche Scientifique

Benzyl but-3-ynylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of inflammation and cancer.

Industry: It is used in manufacturing processes to improve product quality and efficiency.

Mécanisme D'action

The mechanism of action of Benzyl but-3-ynylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 3-butynylcarbamate: This compound is structurally similar and shares many chemical properties with Benzyl but-3-ynylcarbamate.

Carbamates: Other carbamate derivatives, such as t-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), are also used as protecting groups in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Activité Biologique

Benzyl but-3-ynylcarbamate (BBYC) is a synthetic compound recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- IUPAC Name : Benzyl N-but-3-ynylcarbamate

- CAS Number : 149965-78-6

This compound exhibits biological activity primarily through its interaction with cellular targets. Its mechanism involves:

- Inhibition of Enzymatic Activity : BBYC has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Cellular Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cancer progression.

- Autophagy Induction : Recent studies indicate that BBYC can induce autophagy in certain cell types, which is a critical process for cellular homeostasis and response to stress.

Biological Activity

Research has demonstrated that BBYC possesses a range of biological activities:

- Antiparasitic Activity : In vitro studies have shown that BBYC exhibits significant antiparasitic effects against Leishmania species, with IC50 values indicating effective inhibition of intracellular amastigotes .

| Compound | Target | IC50 (µM) |

|---|---|---|

| BBYC | L. infantum | 4.23 ± 0.94 |

| Miltefosine | L. infantum | Comparable |

- Anti-inflammatory Effects : BBYC has been evaluated for its anti-inflammatory properties, showing potential in reducing markers of inflammation in cellular models.

Case Studies

Several studies have explored the biological activity of BBYC:

- Antiparasitic Evaluation : A study published in MDPI evaluated various derivatives of carbamates, including BBYC, against Leishmania species. The results indicated that modifications to the structure could enhance potency while reducing cytotoxicity to mammalian cells .

- Pharmacological Screening : In a pharmacological screening for new anti-inflammatory agents, BBYC was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Propriétés

IUPAC Name |

benzyl N-but-3-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.